3,5-Dimethyl-4-methoxyphenylmagnesium bromide

Catalog No.
S1496511
CAS No.
185416-17-5
M.F
C9H11BrMgO
M. Wt
239.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethyl-4-methoxyphenylmagnesium bromide

CAS Number

185416-17-5

Product Name

3,5-Dimethyl-4-methoxyphenylmagnesium bromide

IUPAC Name

magnesium;2-methoxy-1,3-dimethylbenzene-5-ide;bromide

Molecular Formula

C9H11BrMgO

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-7-5-4-6-8(2)9(7)10-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

XSPAONKQJCLPAB-UHFFFAOYSA-M

SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]

Canonical SMILES

CC1=C(C(=C[C-]=C1)C)OC.[Mg+2].[Br-]

Synthesis of Complex Molecules:

,5-Dimethyl-4-methoxyphenylmagnesium bromide (also known as 3,5-dimethoxy-4-methylphenylmagnesium bromide or MgBr(3,5-Me2-4-MeO-Ph)) is a Grignard reagent, a type of organometallic compound used extensively in organic synthesis. Its primary application in scientific research lies in the formation of carbon-carbon bonds, a crucial step in constructing complex organic molecules.

Grignard reagents react with various carbonyl compounds (such as aldehydes, ketones, and esters) to form new carbon-carbon bonds. This reaction, known as the Grignard reaction, is a powerful and versatile tool for creating a wide range of organic molecules with diverse functionalities.

For example, 3,5-dimethyl-4-methoxyphenylmagnesium bromide can be used to synthesize:

  • Pharmaceuticals: The introduction of the 3,5-dimethyl-4-methoxyphenyl group, also known as the mesitylene group, can be used to modify the properties of various drug candidates, potentially affecting their efficacy, selectivity, or pharmacokinetic profile.
  • Fine chemicals: This Grignard reagent can be employed in the synthesis of various fine chemicals, such as dyes, pigments, and agricultural products, due to the unique properties of the introduced mesitylene group.
  • Organic materials: The controlled introduction of the 3,5-dimethyl-4-methoxyphenyl moiety can be valuable in the design and synthesis of novel organic materials with specific functionalities, such as photoactive or conductive properties.

Advantages and Considerations:

,5-Dimethyl-4-methoxyphenylmagnesium bromide offers several advantages over other Grignard reagents:

  • Enhanced reactivity: The presence of the electron-donating methoxy group (-OCH3) activates the aromatic ring, making the Grignard reagent more reactive towards carbonyl compounds.
  • Steric control: The two methyl groups (-CH3) at positions 3 and 5 introduce steric hindrance, potentially leading to regioselectivity in the reaction with certain carbonyl compounds.
  • Moisture sensitivity: Like all Grignard reagents, 3,5-dimethyl-4-methoxyphenylmagnesium bromide is highly sensitive to moisture and must be handled under inert conditions (i.e., under an inert gas atmosphere) to prevent decomposition.
  • Air sensitivity: Similar to moisture, air exposure can lead to the degradation of the Grignard reagent.
  • Flammability: Grignard reagents are generally flammable and should be handled with appropriate safety precautions.

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is an organomagnesium compound with the molecular formula C₉H₁₁BrMgO and a CAS number of 185416-17-5. This compound is characterized by a phenyl ring substituted with two methyl groups and one methoxy group, making it a derivative of Grignard reagents. It is typically encountered as a 0.5 M solution in tetrahydrofuran (THF) and is utilized extensively in organic synthesis due to its nucleophilic properties, enabling it to react with various electrophiles .

  • Nucleophilic Addition: It can add to carbonyl compounds to form alcohols. For example, reacting with aldehydes or ketones yields secondary or tertiary alcohols.
  • Reaction with Carbon Dioxide: This compound can react with carbon dioxide to produce carboxylic acids upon hydrolysis.
  • Formation of Other Organometallic Compounds: It can also be used to synthesize other organometallic compounds by reacting with halides or other electrophiles.

The general reaction can be represented as follows:

RMgX+RYRR+MgXYR-MgX+R'Y\rightarrow R-R'+MgX_Y

where RR represents the 3,5-dimethyl-4-methoxyphenyl group, XX is bromine, and YY represents the electrophile .

3,5-Dimethyl-4-methoxyphenylmagnesium bromide is synthesized through the reaction of 3,5-dimethyl-4-methoxyphenyl bromide with magnesium in anhydrous ether or THF. The reaction proceeds as follows:

  • Preparation of Bromide: The starting material, 3,5-dimethyl-4-methoxyphenyl bromide, is prepared from the corresponding phenol via bromination.
  • Grignard Formation: Magnesium metal is added to the bromide in an inert atmosphere (usually nitrogen or argon) to form the Grignard reagent.

(CH3)2C6H2OCH3+Mg+Br(CH3)2C6H2OCH3MgBr(CH_3)_2C_6H_2OCH_3+Mg+Br\rightarrow (CH_3)_2C_6H_2OCH_3MgBr

This method ensures that moisture is excluded to prevent hydrolysis of the Grignard reagent .

3,5-Dimethyl-4-methoxyphenylmagnesium bromide finds application primarily in organic synthesis:

  • Synthesis of Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals Production: It is also utilized in the development of agrochemicals.
  • Material Science: The compound can be involved in polymerization reactions or as a catalyst in various organic transformations .

Interaction studies involving 3,5-Dimethyl-4-methoxyphenylmagnesium bromide typically focus on its reactivity with electrophiles and other functional groups. These studies help elucidate its role as a nucleophile and its utility in synthesizing complex organic molecules. The interactions are often assessed through kinetic studies and mechanistic investigations to optimize conditions for desired reactions.

Several compounds share structural similarities with 3,5-Dimethyl-4-methoxyphenylmagnesium bromide. Here are some notable examples:

Compound NameStructureUnique Features
3-Methylphenylmagnesium bromideC₇H₉BrMgLacks methoxy group; simpler structure
4-Methoxyphenylmagnesium bromideC₈H₉BrMgOContains only one methyl group; different reactivity profile
2,6-Dimethylphenylmagnesium bromideC₉H₁₁BrMgDifferent substitution pattern; potential for different selectivity in reactions

The uniqueness of 3,5-Dimethyl-4-methoxyphenylmagnesium bromide lies in its specific arrangement of substituents on the aromatic ring, which influences its reactivity and selectivity in nucleophilic addition reactions compared to these similar compounds .

The preparation of 3,5-dimethyl-4-methoxyphenylmagnesium bromide requires careful consideration of reaction conditions due to the presence of multiple functional groups on the aromatic ring. Traditional Grignard reagent preparation involves direct insertion of magnesium metal into the corresponding aryl halide.

Direct Magnesium Insertion Method

The conventional approach involves the reaction of magnesium with 3,5-dimethyl-4-methoxybromobenzene under strictly anhydrous conditions. This method necessitates rigorous preparation procedures:

  • All glassware must be thoroughly dried, rinsed with acetone, and oven-dried overnight.
  • The reaction requires an inert atmosphere (typically argon or nitrogen) to prevent oxidation of the highly reactive organometallic species.
  • Anhydrous solvents are essential, with tetrahydrofuran (THF) being the traditional solvent of choice.
  • The magnesium surface often requires activation to initiate the reaction.

A typical laboratory protocol involves adding magnesium powder (typically 2 mmol) to a flame-dried reaction vessel under inert atmosphere, followed by the addition of anhydrous solvent. The aryl bromide is then added dropwise to control the exothermic reaction. If initiation is problematic, the magnesium can be physically activated by crushing with a dry stirring rod, with necessary venting to release pressure.

Activated Magnesium Systems

For sterically hindered or electronically deactivated aryl bromides, such as 3,5-dimethyl-4-methoxybromobenzene, activated magnesium systems often provide superior results:

Table 1: Comparison of Magnesium Activation Methods for Challenging Aryl Bromides

Activation MethodAdvantagesLimitationsTypical Conditions
Rieke MagnesiumHigh reactivity, works with deactivated systemsPyrophoric, requires special handling-78°C, THF
Magnesium-AnthraceneGood functional group toleranceRequires preparation of the complexRT to 50°C, THF
Mechanically Activated MgSimple, cost-effectiveVariable surface activationRT, THF or Et₂O
Mg/LiCl SystemsEnhanced reactivityRequires pre-mixingRT, THF

Rieke magnesium has proven particularly effective for preparing functionalized Grignard reagents from aryl bromides containing sensitive functional groups such as nitrile or ester groups at low temperatures. This approach could be advantageous for 3,5-dimethyl-4-methoxyphenylmagnesium bromide preparation when high yields and purity are required.

3,5-Dimethyl-4-methoxyphenylmagnesium bromide, a specialized Grignard reagent with the molecular formula C9H11BrMgO and molecular weight of 239.39 g/mol, serves as a valuable nucleophilic partner in various transition metal-catalyzed cross-coupling reactions [1] [2]. This organometallic compound features distinctive electronic properties due to the presence of both electron-donating methyl groups and a methoxy substituent on the aromatic ring, which significantly influence its reactivity patterns in catalytic transformations [3] [6].

Nickel-Catalyzed Cross-Coupling Reactions Involving C(aryl)–O Bond Activation

Nickel-catalyzed cross-coupling reactions involving carbon-oxygen bond activation represent a transformative approach in synthetic organic chemistry, allowing the utilization of readily available aryl ethers as electrophilic partners [9] [10]. The unique ability of low-valent nickel species to activate otherwise unreactive C(aryl)–O bonds has revolutionized the field since Dankwardt's identification of the Ni(0)/PCy3 system in 2004 [9].

The mechanism of nickel-catalyzed C(aryl)–O bond activation involves several key pathways, with oxidative addition being the most widely accepted route [9] [10]. In this process, the nickel(0) center undergoes oxidative addition to the C(aryl)–O bond, forming a nickel(II) intermediate that subsequently participates in transmetalation with the organometallic nucleophile [9]. Alternative mechanistic proposals include the involvement of nickel(I) species through redox-neutral pathways, as demonstrated by Martin and coworkers [9] [10].

Table 1: Nickel-Catalyzed Cross-Coupling Reactions with C(aryl)–O Bond Activation

SubstrateCatalyst SystemNucleophileTemperature (°C)Yield (%)Reference
Anisole derivativesNi(cod)2/PCy3Organoboron reagents12060-85Tobisu 2008 [9]
MethoxynaphthaleneNi(cod)2/NHC ligandsAryl Grignard reagents8070-90Chatani 2011 [9]
Aryl methyl ethersNi(0)/PCy3Organoboron reagents10065-80Dankwardt 2004 [9]
Aryl carbamatesNi(cod)2/PiPr3Aryl Grignard reagents8055-75Xie 2011 [9]
Phenolic triflatesNi(0)/phosphineOrganozinc reagents6070-85Various [12]

The electronic properties of 3,5-dimethyl-4-methoxyphenylmagnesium bromide make it particularly suitable for nickel-catalyzed transformations [37]. The electron-donating nature of the methoxy and methyl substituents enhances the nucleophilicity of the Grignard reagent, facilitating transmetalation with nickel intermediates [37] [39]. Competitive Hammett studies have demonstrated that Grignard reagents bearing electron-donating substituents exhibit enhanced reactivity in cross-coupling reactions, with relative rate enhancements observed for methoxy-substituted systems [37].

The anionic pathway mechanism, as elucidated by recent spectroscopic and structural studies, involves the formation of electron-rich hetero-bimetallic nickelates through the addition of organometallic nucleophiles to nickel(0) centers [10] [11]. This mechanistic understanding is particularly relevant for 3,5-dimethyl-4-methoxyphenylmagnesium bromide, as the electron-rich nature of the aromatic system promotes the formation of stable nickelate intermediates [10].

Research findings indicate that the success of nickel-catalyzed C(aryl)–O bond activation depends critically on the choice of ligands and reaction conditions [9] [12]. N-heterocyclic carbene ligands bearing bulky N-alkyl substituents have proven particularly effective in overcoming the "naphthalene problem," enabling the coupling of simple anisole derivatives that were previously unreactive [9]. The use of such ligand systems with 3,5-dimethyl-4-methoxyphenylmagnesium bromide has shown promise in expanding the substrate scope to include challenging aromatic ethers [13].

Cobalt-Mediated Magnesiation via C–O/C–S Bond Cleavage Mechanisms

Cobalt-mediated bond cleavage mechanisms represent an emerging area of organometallic chemistry, with particular relevance to carbon-oxygen and carbon-sulfur bond activation [16] [17]. The unique electronic properties of cobalt complexes enable diverse mechanistic pathways for bond cleavage, ranging from single electron transfer processes to more conventional two-electron mechanisms [16] [18].

Theoretical investigations of C–X bond cleavage mediated by cobalt(II) complexes reveal the occurrence of SN2-like mechanisms, where the reduced cobalt atom functions as the nucleophile [16] [17]. In the case of 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the interaction with cobalt systems can proceed through multiple pathways depending on the oxidation state of the cobalt center [16].

Table 2: Cobalt-Mediated Magnesiation via C–O/C–S Bond Cleavage Mechanisms

Substrate TypeCobalt ComplexMechanismTemperature (°C)Yield (%)Key Feature
Methyl halides (CH3X)Co(II)CbxSN2-like C-X cleavage2570-95Two-center one-electron bonds [16]
Aryl ethersCo(I) carbeneOxidative addition8050-80Beta-elimination [13]
ThioethersCo(II) complexesSingle electron transfer6060-85Radical intermediates [18]
AcylindolesCo-NHC systemsDecarbonylative coupling14065-90Traceless carbonyl [18]
DiarylketonesCo-NHC catalystsC-C bond cleavage12070-85Dual C-C cleavage [21]

The cobalt(I)-mediated activation of sp3 C–H bonds has been demonstrated with (Cp*)Co(VTMS)2 complexes, showing remarkable selectivity for carbon-hydrogen bond activation α to heteroatoms [19]. This reactivity pattern suggests potential applications for 3,5-dimethyl-4-methoxyphenylmagnesium bromide in cobalt-catalyzed transformations, particularly those involving the methoxy substituent [19].

Cobalt-catalyzed intramolecular decarbonylative coupling reactions represent a unique application of cobalt-mediated bond cleavage [18] [21]. These transformations involve the cleavage of two C–C bonds and formation of a new C–C bond through chelation-assisted mechanisms [18]. The use of cobalt-N-heterocyclic carbene catalytic systems enables the transformation of acylindoles and diarylketones under relatively mild conditions, demonstrating the versatility of cobalt in bond activation processes [21].

Research findings indicate that the choice of cobalt oxidation state significantly influences the reaction pathway and product distribution [16] [17]. Cobalt(II) complexes tend to form uncommon two-center one-electron bonds, while cobalt(I) systems favor more conventional bonding patterns [16]. The source function analysis reveals that axial ligands play crucial roles in determining the reactivity patterns of cobalt complexes throughout the catalytic cycle [16].

Manganese-Catalyzed Aerobic Heterocoupling with Aryl Nucleophiles

Manganese-catalyzed aerobic heterocoupling reactions have emerged as an environmentally benign approach to biaryl synthesis, utilizing atmospheric oxygen as the terminal oxidant [8] [23] [28]. These transformations are particularly attractive due to the abundance and low cost of manganese catalysts compared to precious metal alternatives [23] [26].

The development of improved protocols for manganese-catalyzed cross-coupling of arylmagnesium bromides under dioxygen atmosphere has demonstrated significant potential for synthetic applications [8] [28]. The reaction typically employs a 2:1 ratio of Grignard reagents with 20 mol% of MnCl2 catalyst, achieving excellent yields when the limiting Grignard reagent undergoes minimal homocoupling [8] [28].

Table 3: Manganese-Catalyzed Aerobic Heterocoupling with Aryl Nucleophiles

Grignard Reagent 1Grignard Reagent 2ProductYield (%)Reaction Time (min)Homocoupling (%)Catalyst Loading (mol%)
Phenylmagnesium bromidep-Methoxyphenylmagnesium bromide4-Methoxybiphenyl91202-320 [8]
p-Methoxyphenylmagnesium bromidep-Cyanophenylmagnesium bromide4-Methoxy-4'-cyanobiphenyl91202-320 [8]
p-Dimethylaminophenylmagnesium bromidePhenylmagnesium bromide4-Dimethylamino-4'-methylbiphenyl85253-420 [8]
p-Fluorophenylmagnesium bromidep-Tolylmagnesium bromide4-Fluoro-4'-methylbiphenyl88222-320 [8]
p-Chlorophenylmagnesium bromidePhenylmagnesium bromide4-Chlorobiphenyl81204-520 [8]

Mechanistic studies reveal that the success of manganese-catalyzed aerobic heterocoupling depends critically on the relative rates of homocoupling versus heterocoupling for different arylmagnesium bromides [8]. Arylmagnesium bromides containing electron-donating substituents such as p-methoxy, p-dimethylamino, p-fluoro, and p-chloro groups show enhanced selectivity for heterocoupling reactions [8] [28]. This selectivity pattern makes 3,5-dimethyl-4-methoxyphenylmagnesium bromide an ideal candidate for such transformations due to its electron-rich aromatic system [8].

The monitoring of coupling reactions during the initial stages reveals distinct reactivity patterns for different Grignard reagents [8]. p-Methoxyphenylmagnesium bromide undergoes minimal homocoupling while maintaining high reactivity toward heterocoupling, resulting in excellent yields of the desired cross-coupled products [8]. This behavior is attributed to the electronic effects of the methoxy substituent, which modulates the reactivity of the organometallic species [8].

Recent advances in manganese catalysis have focused on ligand-free systems that operate under aerobic conditions [24]. These systems utilize the in situ formation of aryllithiums and involve monomeric manganese-oxo complexes as proposed intermediates [24]. Density functional theory calculations support mechanisms involving high-valent manganese species in the catalytic cycle [24].

Single Electron Transfer Initiation Mechanisms

The initiation of radical pathways in aromatic systems begins with electron transfer from the organomagnesium species to the electron-deficient aromatic substrate. For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, this process is particularly influenced by the electron-donating methoxy group, which modulates the electron density on the magnesium center [3] [4]. The presence of methyl substituents in the 3,5-positions creates additional steric and electronic effects that can influence the accessibility of the magnesium center for electron transfer processes.

Computational studies demonstrate that the homolytic cleavage of the magnesium-carbon bond requires coordination of an electron-deficient substrate with a low-lying π* orbital [2] [5]. The activation energy for this process varies significantly with substrate electronics, ranging from 37.9 kcal/mol for acetaldehyde to 24.8 kcal/mol for carbonyl difluoride [2]. In the case of aromatic ketones such as benzophenone and fluorenone, the extended π-conjugation provides stabilization for the resulting radical intermediates, making SET pathways more favorable [1] [4].

Regioselectivity in Aromatic Addition Reactions

The regioselectivity patterns observed in radical additions to electron-deficient aromatics reflect the interplay between radical stability and steric accessibility. Studies with 2-methoxy-1-nitronaphthalene have demonstrated that alkylmagnesium halides such as isopropylmagnesium bromide predominantly undergo 1,6-addition, while phenylmagnesium bromide shows a different reactivity profile with significant 1,4-addition and reductive pathways [6]. This divergent behavior arises from the different radical stabilization mechanisms available to alkyl versus aryl radicals.

For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the electron-donating methoxy group in the para position relative to the magnesium-bearing carbon enhances the nucleophilicity of the aromatic ring. This electronic modification can influence both the propensity for SET initiation and the subsequent regioselectivity of radical addition processes. The methyl groups in the 3,5-positions provide additional steric bulk that may direct regioselectivity through steric approach control mechanisms [7].

Mechanistic Evidence from Radical Clock Studies

Radical clock experiments using compounds such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) and the fluorenylcyclopropyl radical clock have provided definitive evidence for radical intermediates in specific Grignard reactions [1] [4]. These studies demonstrate that while most additions to aldehydes and alkyl ketones proceed via concerted mechanisms, aromatic ketones can promote SET pathways under appropriate conditions.

The lifetime of radical intermediates has been estimated using competitive trapping experiments. For cycloheptyl radicals generated from cycloheptyl bromide and magnesium, the median lifetime is approximately 10⁻⁷ seconds [1]. This relatively long lifetime compared to typical radical intermediates suggests that the radicals are stabilized within a solvent cage, allowing for selective recombination processes.

Substrate TypeMechanismEvidenceSelectivity
Aromatic ketones (benzophenone)Single Electron Transfer (SET)Radical clock studies, CIDNPRadical recombination dependent
FluorenoneSET predominantLow π*CO orbital energySteric destabilization favors SET
2-methoxy-1-nitronaphthaleneSET (1,6-addition)Product distribution patternsRegioselectivity by ring position
Pentafluorophenyl ketoneSET with primary alkyl GrignardsElectron-deficient carbonylEnhanced electron acceptance
Alkyl aldehydes/ketonesConcerted nucleophilicNo ring-opened productsHigh stereoselectivity

Schlenk Equilibrium Dynamics in Sterically Congested Reagents

The Schlenk equilibrium represents a fundamental aspect of Grignard chemistry that becomes particularly complex in sterically hindered systems such as 3,5-dimethyl-4-methoxyphenylmagnesium bromide. This equilibrium governs the redistribution of ligands around magnesium centers and significantly influences reactivity patterns [8] [9].

Thermodynamic Factors in Equilibrium Distribution

The position of the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂) is strongly influenced by the steric demands of the organic substituent [8] [10]. For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the bulky aromatic ring system with ortho-methyl substituents creates significant steric congestion that affects the equilibrium distribution.

Experimental data from Schlenk's original studies demonstrate that increasing steric bulk shifts the equilibrium toward unsymmetrical species [11]. For example, while methylmagnesium iodide exists 87% as RMgX with only 6.5% disproportionation, tert-butylmagnesium chloride shows only 15% RMgX with 42.5% disproportionation [11]. The 3,5-dimethyl-4-methoxyphenyl system, with its intermediate steric demand, would be expected to show moderate disproportionation levels.

Kinetic Aspects of Ligand Exchange

Recent computational studies using quantum chemical reaction discovery tools have revealed that the Schlenk equilibrium proceeds through multiple pathways involving bridged dimeric intermediates [9]. For thiophene Grignard reagents, which serve as models for aromatic systems, three key bridged intermediates have been identified: μ-(Cl,C), μ-(Cl,Cl), and μ-Cl structures [9].

The activation barriers for ligand exchange processes are remarkably low, typically below 11.2 kcal/mol, indicating rapid equilibration under normal reaction conditions [9]. This facile exchange means that multiple Grignard species coexist in solution and can participate simultaneously in reactions. For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the presence of the methoxy group introduces additional coordination possibilities that may stabilize certain intermediates through intramolecular coordination.

Solvent-Dependent Equilibrium Behavior

The extent of disproportionation in the Schlenk equilibrium shows strong solvent dependence, with coordinating ability and steric accessibility of the solvent playing crucial roles [10] [12]. In tetrahydrofuran, strong coordination to magnesium favors monomeric species and shifts the equilibrium toward RMgX forms [11]. Conversely, in less coordinating solvents such as diethyl ether, dimeric and higher oligomeric species become more prevalent.

Studies of partially solvated Grignard reagents in toluene with substoichiometric amounts of coordinating ligands reveal that steric hindrance effects become magnified in these systems [10]. The effective basicity of coordinating solvents toward sterically hindered Grignard reagents depends more on steric accessibility than on intrinsic Lewis basicity. For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the bulky aromatic substituent would limit solvent coordination, potentially favoring less solvated species.

Grignard TypeRMgX (%)R₂Mg = MgX₂ (%)Temperature EffectSolvent Dependence
CH₃MgCl (diethyl ether)87.06.5Equilibrium shifts right at higher TTHF favors monomers
CH₃MgBr (diethyl ether)85.07.5Similar to chlorideTHF favors monomers
EtMgBr (diethyl ether)41.029.5More disproportionationEther allows dimers
PhMgBr (diethyl ether)30.035.0High disproportionationEther allows dimers
tert-Butyl Grignard15.042.5Extreme disproportionationSteric hindrance effects

Impact on Reactivity Patterns

The multiplicity of species present due to Schlenk equilibrium dynamics has profound implications for reactivity. Different organomagnesium species (RMgX, R₂Mg, and their aggregates) exhibit varying reactivity toward electrophiles [5] [13]. Computational studies indicate that dinuclear complexes often show enhanced reactivity compared to monomeric species, with activation energies for nucleophilic addition being lower for appropriately arranged dinuclear structures [5].

For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the presence of multiple reactive species means that product formation likely occurs through an ensemble of parallel pathways rather than a single mechanism [5]. This complexity is further enhanced by the potential for intramolecular coordination of the methoxy group, which could stabilize certain conformations or intermediates.

Solvent Coordination Effects on Reaction Selectivity

The coordination environment around magnesium in Grignard reagents plays a decisive role in determining reaction pathways and selectivity outcomes. For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, solvent coordination effects are particularly important due to the potential for intramolecular coordination by the methoxy substituent [14] [15].

Dynamic Coordination Sphere Behavior

Recent molecular dynamics simulations have revealed that the coordination sphere of magnesium in Grignard reagents is highly dynamic, with solvent molecules rapidly exchanging on timescales comparable to chemical reactions [12] [15]. In tetrahydrofuran solution, magnesium typically coordinates four ligands but can accommodate a fifth solvent molecule, creating pentacoordinated intermediates that are crucial for reaction mechanisms [15].

This dynamic behavior is particularly relevant for 3,5-dimethyl-4-methoxyphenylmagnesium bromide because the pendant methoxy group can potentially participate in intramolecular coordination. Such coordination would create a chelated structure that could influence both the reactivity and selectivity of the reagent. The presence of methyl groups in the 3,5-positions may restrict the conformational flexibility required for such intramolecular coordination, thereby affecting the overall coordination dynamics.

Solvent-Specific Reactivity Modulation

Different ethereal solvents exhibit distinct effects on Grignard reactivity and selectivity. Tetrahydrofuran generally promotes faster reactions due to its superior coordinating ability, but this can sometimes lead to reduced selectivity [16]. In contrast, 2-methyltetrahydrofuran has been shown to provide enhanced selectivity in certain reactions, particularly in suppressing Wurtz coupling side reactions [16].

For aromatic Grignard reagents such as 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the choice of solvent significantly affects the reaction outcome. Studies comparing THF and diethyl ether systems show that reaction rates can vary by orders of magnitude depending on the solvent [17]. The enhanced coordinating ability of THF facilitates the formation of reactive pentacoordinated intermediates, while the weaker coordination of diethyl ether favors more aggregated species [13].

Stereochemical Consequences of Solvent Coordination

Solvent coordination directly influences the stereochemical outcome of Grignard reactions through its effect on transition state geometries. In reactions where chelation is possible, such as additions to α-alkoxy ketones, the coordinating ability of the solvent can determine whether chelated or non-chelated transition states predominate [7]. However, for allylmagnesium reagents and other rapidly reacting systems, diffusion-controlled behavior can override traditional stereochemical models [7].

The 3,5-dimethyl-4-methoxy substitution pattern introduces unique steric and electronic effects that interact with solvent coordination. The methoxy group's electron-donating effect increases the nucleophilicity of the aromatic ring, while the ortho-methyl groups create steric hindrance that can influence approach trajectories in addition reactions [3]. These effects are modulated by the solvent environment, with more coordinating solvents potentially reducing the importance of intramolecular coordination by the methoxy group.

Mechanistic Implications for Coordinated Systems

The role of solvent coordination in enabling different mechanistic pathways has been demonstrated through computational studies that properly account for solvent dynamics [5] [12]. These studies reveal that solvent molecules do not merely provide a static coordination environment but actively participate in bond-breaking and bond-forming processes.

For the specific case of electron-deficient aromatic substrates reacting with 3,5-dimethyl-4-methoxyphenylmagnesium bromide, solvent coordination can influence the balance between nucleophilic and radical pathways. Strong coordination by THF may stabilize certain oxidation states and facilitate SET processes, while weaker coordination in diethyl ether may favor concerted mechanisms [13] [15].

SolventCoordination NumberReaction RateSelectivity ImpactMechanistic Role
Tetrahydrofuran (THF)4-6 (pentacoordination possible)Fast (near diffusion limit)Dynamic solvent exchange keyEnables pentacoordination
Diethyl ether2-4 (typically tetrahedral)ModerateStandard selectivityClassical coordination
2-MethyltetrahydrofuranSimilar to THFEnhanced selectivitySuppresses Wurtz couplingImproved chemoselectivity
DioxanePrecipitates MgX₂ complexesDrives equilibrium rightComplete disproportionationEquilibrium driver
Toluene (with activators)Minimal coordinationRequires activationLimited utilityMinimal involvement

Practical Implications for Synthetic Applications

Understanding solvent coordination effects enables the rational design of improved reaction conditions for specific synthetic transformations. For reactions requiring high selectivity, the choice between different ethereal solvents can be crucial. The use of 2-methyltetrahydrofuran has shown particular promise in reducing side reactions while maintaining good reactivity [16].

For 3,5-dimethyl-4-methoxyphenylmagnesium bromide, the presence of the methoxy group creates additional opportunities for achieving high selectivity through appropriate solvent choice. Solvents that minimize intramolecular coordination by the methoxy group may lead to different reactivity patterns compared to those that promote such coordination. This principle could be exploited in developing stereoselective reactions or in controlling regioselectivity in additions to multifunctional substrates.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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